

Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-1,1-diethoxypropan-2-ol

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Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for the specific compound "3-Amino-1,1-diethoxypropan-2-ol" is not readily available in public databases. This guide presents a summary of spectroscopic information for structurally related compounds to provide an estimation of its expected spectral characteristics. The experimental protocols described are general methodologies applicable to the analysis of similar organic molecules.

Introduction

3-Amino-1,1-diethoxypropan-2-ol is a functionalized amino alcohol with potential applications in organic synthesis and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and quality control. This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for **3-Amino-1,1-diethoxypropan-2-ol**, the following sections present data from structurally similar compounds: **3-Amino-1,2-propanediol**, **1,3-Diethoxy-2-propanol**, and **3-Amino-1-propanol**. These compounds share key functional groups with the target molecule and can be used to infer its spectral properties.



Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Related Compounds

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data of Related Compounds

| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |
|--|---------|--|
| (S)-2-aminopropan-1-ol hydrochloride[1] | MeOD | 1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H) |
| 3-Amino-1-propanol[2] | CDCl3 | Data available by viewing the full spectrum on the source website. |

Table 2: 13C NMR Data of Related Compounds

| Compound Name | Chemical Shift (δ) ppm |
|---|---|
| 3-Amino-1,2-propanediol[3] | Spectrum available on the source website. |
| (S)-2-aminopropan-1-ol hydrochloride[1] | 15 (s), 51 (m), 64 (s) |

Infrared (IR) Spectroscopy Data of Related Compounds

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopy Data of Related Compounds



| Compound Name | Technique | Key Peak Positions (cm ⁻¹) |
|--|---------------|---|
| 3-Amino-1,2-propanediol[4] | FTIR (Film) | Spectrum available on the source website. |
| 3-Amino-1,2-propanediol[4] | ATR-IR | Spectrum available on the source website. |
| tert-butyl-N-(3-hydroxypropyl) carbamate (from 3-amino-1- propanol)[5] | Not specified | 1529, 1370, 1688 (related to N-tBOC protection) |
| 3-Amino-1,2-propanediol[6] | Not specified | Spectrum available on the source website. |

Mass Spectrometry (MS) Data of Related Compounds

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of Related Compounds

| Compound Name | Ionization Method | Key m/z values |
|-------------------------------|-------------------|--|
| 3-Amino-1,2-propanediol[4][7] | GC-MS (EI) | Top Peak: 30 m/z, 2nd Highest: 18 m/z, 3rd Highest: 60 m/z |
| 3-Amino-1,2-propanediol[4] | LC-MS (ESI-QQ) | Precursor [M+H]+: 91.9 |
| 1,3-Diethoxy-2-propanol[8] | GC-MS (EI-B) | 61, 59, 31 |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a compound like **3-Amino-1,1-diethoxypropan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).



- Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

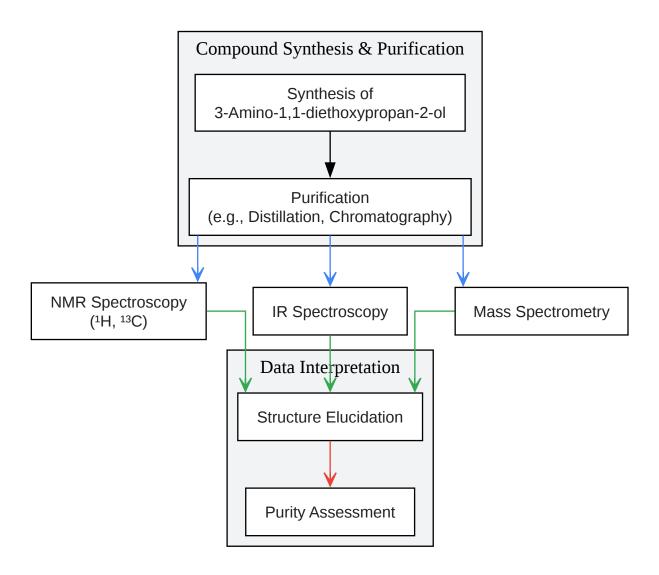
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
- Data Acquisition:
 - Direct Infusion (ESI): Infuse the sample solution directly into the ion source at a constant flow rate.
 - Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile compounds): Inject the sample onto a GC column to separate it from impurities before it enters the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak ([M]+ or [M+H]+) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.



Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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